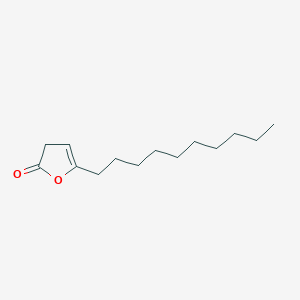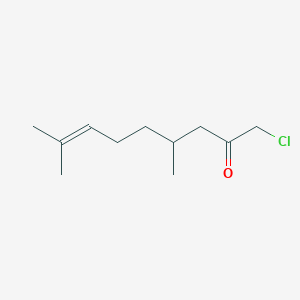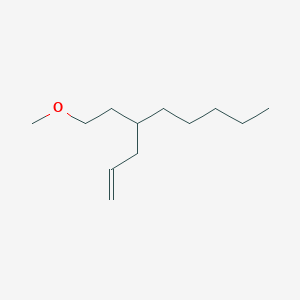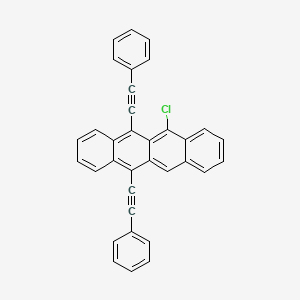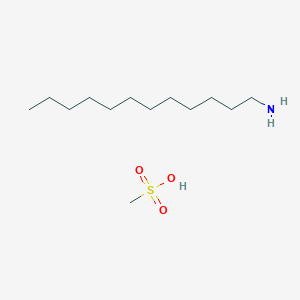
Dodecan-1-amine;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecan-1-amine Synthesis: Dodecan-1-amine can be synthesized from dodecanol through a two-step process involving the formation of dodecyl chloride followed by amination. The dodecyl chloride is prepared by reacting dodecanol with thionyl chloride.
Methanesulfonic Acid Synthesis: Methanesulfonic acid can be produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
The industrial production of dodecan-1-amine involves the hydrogenation of nitriles or the amination of alcohols. Methanesulfonic acid is produced on a large scale by the oxidation of methyl mercaptan or dimethyl sulfide.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dodecan-1-amine can undergo oxidation to form dodecanal and dodecanoic acid.
Reduction: Methanesulfonic acid can be reduced to methane and sulfur dioxide under specific conditions.
Substitution: Dodecan-1-amine can participate in substitution reactions to form various derivatives, such as dodecylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation of Dodecan-1-amine: Dodecanal and dodecanoic acid.
Reduction of Methanesulfonic Acid: Methane and sulfur dioxide.
Substitution of Dodecan-1-amine: Dodecylamine hydrochloride.
Applications De Recherche Scientifique
Dodecan-1-amine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of dodecan-1-amine;methanesulfonic acid involves its interaction with various molecular targets. Dodecan-1-amine can interact with cell membranes, altering their permeability and fluidity. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic Acid: Similar in structure but lacks the amine group.
Dodecylamine: Similar but does not have the methanesulfonic acid component.
Methanesulfonamide: Similar but contains an amide group instead of an amine.
Uniqueness
Dodecan-1-amine;methanesulfonic acid is unique due to its combination of a long-chain amine and a strong acid, providing both amphiphilic and acidic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
86157-46-2 |
|---|---|
Formule moléculaire |
C13H31NO3S |
Poids moléculaire |
281.46 g/mol |
Nom IUPAC |
dodecan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
JRUHKNFTXWGDFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


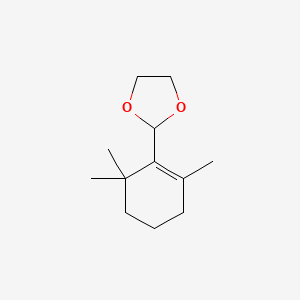
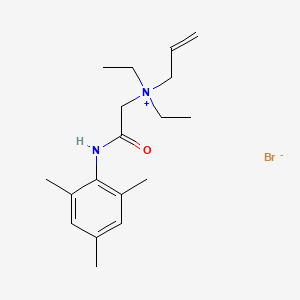
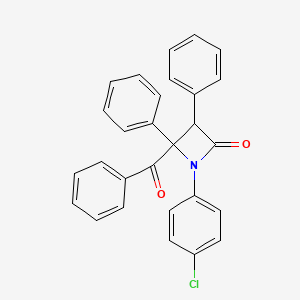
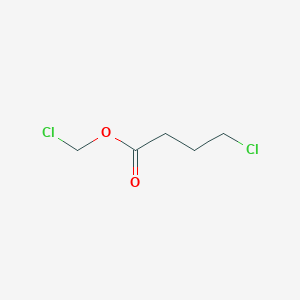
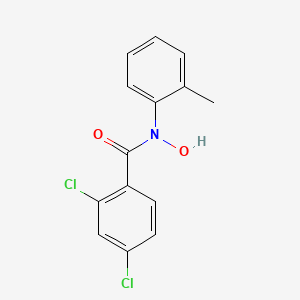
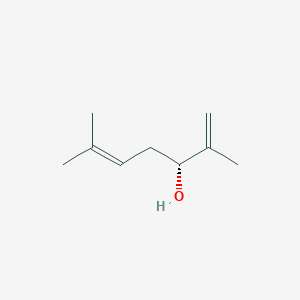

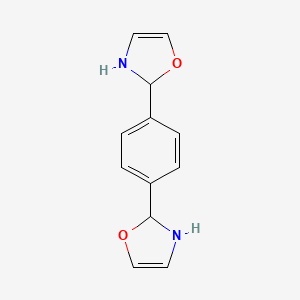
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
